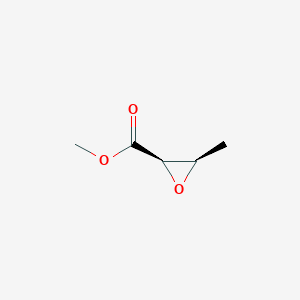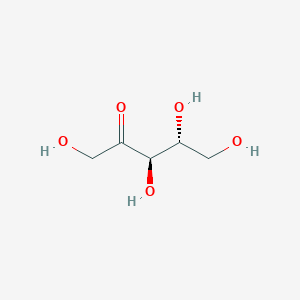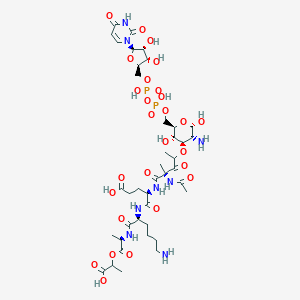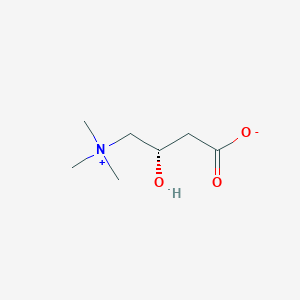
2-Hydroxy-3,5-Dinitrobenzohydrazid
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide, also known as Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide, is a useful research compound. Its molecular formula is C7H6N4O6 and its molecular weight is 242.15 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer N-Acylhydrazone
2-Hydroxy-3,5-Dinitrobenzohydrazid wird für die Synthese neuer N-Acylhydrazone verwendet . Diese Verbindungen werden durch Reaktion von this compound mit aromatischen Aldehyden oder Ketonen synthetisiert . Die synthetisierten Verbindungen werden dann durch spektrometrische Methoden und Elementaranalyse charakterisiert .
Anticholinesterase-Aktivität
Die synthetisierten N-Acylhydrazone, die von this compound abgeleitet sind, wurden auf ihre Anticholinesterase-Aktivitäten untersucht . Diese Verbindungen wurden bei einer Konzentration von 200 µM gegen Acetyl- und Butyrylcholinesterase getestet . Einige der getesteten Verbindungen zeigten unterschiedliche Grade der Enzyminhibition .
Antioxidative Aktivitäten
Neben ihren Anticholinesterase-Aktivitäten wurden die synthetisierten N-Acylhydrazone, die von this compound abgeleitet sind, auch auf ihr antioxidatives Potenzial untersucht . Die antioxidativen Aktivitäten dieser Verbindungen wurden durch ABTS-Radikal-Scavenging-Aktivität und Kupferionen-reduzierende antioxidative Kapazitätstests bestimmt .
Umwandlung in 3-Acetyl-2,3-dihydro-1,3,4-oxadiazol
This compound kann in 3-Acetyl-2,3-dihydro-1,3,4-oxadiazol umgewandelt werden . Diese Umwandlung wird durch Reaktion mit Essigsäureanhydrid erreicht<a aria-label="2: this compound kann in 3-Acetyl-2,3-dihydro-1,3,4-oxadiazol2" data-citationid="1245978b-5344-8097-6dd7-980e8b48f02b-28" h="ID=SERP,5015.1" href="https://search.emarefa.net/en/detail/BIM-1431069-syntheses-of-n-acylhydrazones-of-
Wirkmechanismus
Target of Action
The primary targets of 2-hydroxy-3,5-dinitrobenzohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission .
Mode of Action
2-Hydroxy-3,5-dinitrobenzohydrazide interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through the formation of a complex between the compound and the enzyme, which prevents the enzyme from breaking down acetylcholine .
Biochemical Pathways
The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and BChE by 2-hydroxy-3,5-dinitrobenzohydrazide leads to an increase in acetylcholine levels. This can result in enhanced nerve signal transmission. In vitro studies have shown that the compound has good inhibition against bacterial pathogens such as S. aureus and E. coli .
Eigenschaften
IUPAC Name |
2-hydroxy-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXGJCHJRRKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061351 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-07-7 | |
| Record name | 3,5-Dinitrosalicylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrosalicylohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key reactions of 2-hydroxy-3,5-dinitrobenzohydrazide highlighted in the research?
A1: The research primarily focuses on utilizing 2-hydroxy-3,5-dinitrobenzohydrazide as a scaffold for generating N-acylhydrazones and subsequently converting them into 1,3,4-oxadiazole derivatives.
Q2: What is the biological significance of the synthesized 1,3,4-oxadiazole derivative?
A2: The N-acetyl-1,3,4-oxadiazole derivative synthesized from 2-hydroxy-3,5-dinitrobenzohydrazide was subjected to in vitro antibacterial activity evaluation against Staphylococcus aureus and Escherichia coli. The study reports that this compound exhibited good inhibitory activity against both bacterial pathogens in the micro-dilution assay, with a minimum inhibitory concentration (MIC) of 15.1 μg []. This finding suggests the potential of exploring 2-hydroxy-3,5-dinitrobenzohydrazide and its derivatives as antibacterial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)









